3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
Description
3-Methylthieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with a methyl group at position 3 and a carboxylic acid moiety at position 5. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.02 g/mol (CID: 75525030) . The SMILES notation CC1=CSC2=C1N=CC(=C2)C(=O)O and InChIKey BHPJDSGYXUVATJ-UHFFFAOYSA-N highlight its structural specificity . Predicted physicochemical properties include collision cross-section (CCS) values of 137.9 Ų for the [M+H]+ adduct and 139.2 Ų for [M-H]- .
Structure
3D Structure
Properties
IUPAC Name |
3-methylthieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-4-13-7-2-6(9(11)12)3-10-8(5)7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJDSGYXUVATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . The reaction conditions often include the use of bases and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reag
Biological Activity
3-Methylthieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thieno-pyridine structure, which is believed to contribute to its interaction with various biological targets. The following sections will detail its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H7NO2S
- Structure : Contains a thieno ring fused to a pyridine ring with a carboxylic acid functional group.
Synthesis
Several synthetic routes have been developed for producing this compound. These methods often involve modifications that enhance the compound's properties and biological activity. Common approaches include:
- Reactions involving carboxylation of thienopyridine derivatives.
- Oxidative methods that allow for the introduction of functional groups to improve activity.
Biological Activities
The biological activities of this compound are diverse and include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a treatment for infections caused by resistant strains.
Anti-inflammatory Effects
The compound has been studied for its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells. Mechanisms may involve:
- Inhibition of specific kinases associated with tumor growth.
- Induction of apoptosis in malignant cells.
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of Tyrosine Kinase Receptors : Disrupting cellular signaling pathways critical for cell growth and survival.
- Modulation of Gene Expression : Influencing the transcription of genes involved in inflammation and cancer progression.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Activity : In an ex vivo model using human whole blood stimulated with lipopolysaccharide (LPS), the compound significantly reduced TNFα levels with an IC50 value of 123 nM, outperforming common anti-inflammatory drugs like diclofenac.
- Cancer Cell Proliferation : In vitro assays on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Thienopyridine Derivatives
Key Observations:
- Parent Compound (Thieno[3,2-b]pyridine-6-carboxylic acid): The absence of the 3-methyl group reduces steric hindrance and lipophilicity compared to the target compound (ClogP: ~1.2 vs. ~1.8 estimated) .
- Trifluoromethyl Derivative : The electron-withdrawing CF₃ group at position 5 enhances thermal stability and may influence electronic properties, as seen in p-type organic semiconductors .
Table 2: Physicochemical and Functional Comparisons
Discussion:
- Electronic Effects : Trifluoromethyl and pyrazine substituents alter electron density, affecting reactivity and semiconductor behavior .
- Biological Activity : While the target compound lacks direct activity data, structurally related 4,7-dihydro-4-ethyl-7-oxo analogs demonstrate antibacterial efficacy, suggesting substituent position and oxidation state critically influence activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methylthieno[3,2-b]pyridine-6-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : A common approach involves cyclization of precursor heterocycles. For example, thienopyridine derivatives are often synthesized via condensation of substituted pyridines with sulfur-containing reagents under catalytic conditions (e.g., Pd/Cu catalysts in DMF or toluene) . Adjusting reaction temperature (80–120°C) and stoichiometry of methylating agents (e.g., methyl iodide) can optimize the introduction of the 3-methyl group. Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight ([M+H]+ expected ~222.05 Da). NMR (1H/13C) is essential to verify the methyl group (δ ~2.5 ppm for CH3) and carboxylic acid (δ ~170 ppm in 13C). Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities, requiring further optimization of cyclization steps .
Q. What solvents or buffers are compatible with this compound for biological assays?
- Methodological Answer : The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). For cell-based assays, dissolve in DMSO (≤0.1% final concentration) and dilute in PBS. Precipitation in acidic conditions (pH <3) necessitates pH adjustment or use of co-solvents like ethanol .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on modifying the methyl group (position 3) or introducing electron-withdrawing substituents to enhance binding affinity. Validate predictions with SAR studies using in vitro assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Methodological Answer : Unexpected NOEs may arise from conformational flexibility or impurities. Use variable-temperature NMR to assess dynamic effects. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify discrepancies. For impurity analysis, employ 2D-COSY or HSQC to isolate signals .
Q. How does the methyl group at position 3 influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : The 3-methyl group can sterically hinder cytochrome P450-mediated oxidation. Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t1/2) of the methylated derivative vs. non-methylated analogs. Optimize substituents to balance metabolic stability and solubility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Multi-step syntheses risk racemization at acidic or basic stages. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (ee). Opt for asymmetric catalysis (e.g., chiral ligands with Pd) during cyclization. For large batches, ensure rigorous temperature control and inert atmospheres to prevent side reactions .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer : Variability may stem from differences in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using reference compounds (e.g., PD 123,177 for angiotensin receptor studies) . Re-evaluate compound stability under assay conditions via LC-MS to rule out degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
